4-Methoxy-3,5-dimethylpicolinic acid
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Overview
Description
4-Methoxy-3,5-dimethylpicolinic acid is an organic compound with the molecular formula C₉H₁₁NO₃ and a molecular weight of 181.19 g/mol It is a derivative of picolinic acid, characterized by the presence of methoxy and dimethyl groups on the pyridine ring
Preparation Methods
The synthesis of 4-Methoxy-3,5-dimethylpicolinic acid typically involves the reaction of 3,5-dimethylpyridine with methoxy reagents under specific conditions. One common method includes the use of methanol and a catalyst to introduce the methoxy group at the 4-position of the pyridine ring. The reaction conditions often involve elevated temperatures and controlled environments to ensure the desired product is obtained with high purity .
Industrial production methods may vary, but they generally follow similar principles, scaling up the reaction to produce larger quantities of the compound. The use of high-purity reagents and advanced purification techniques is crucial to achieve the desired quality for industrial applications .
Chemical Reactions Analysis
4-Methoxy-3,5-dimethylpicolinic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Substitution: The methoxy and dimethyl groups on the pyridine ring can participate in substitution reactions, where other functional groups replace them under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
4-Methoxy-3,5-dimethylpicolinic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it valuable in the development of new chemical compounds.
Biology: This compound is studied for its potential biological activities, including its interactions with enzymes and other biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in drug development and its effects on various biological pathways.
Mechanism of Action
The mechanism of action of 4-Methoxy-3,5-dimethylpicolinic acid involves its interaction with specific molecular targets. It can bind to enzymes and other proteins, altering their activity and affecting various biochemical pathways. The methoxy and dimethyl groups play a crucial role in its binding affinity and specificity, making it a valuable tool in biochemical research .
Comparison with Similar Compounds
4-Methoxy-3,5-dimethylpicolinic acid can be compared with other picolinic acid derivatives, such as:
Picolinic acid: The parent compound, which lacks the methoxy and dimethyl groups.
3,5-Dimethylpicolinic acid: Similar structure but without the methoxy group.
4-Methoxypicolinic acid: Contains the methoxy group but lacks the dimethyl groups.
The presence of both methoxy and dimethyl groups in this compound gives it unique chemical properties and reactivity compared to its analogs .
Properties
IUPAC Name |
4-methoxy-3,5-dimethylpyridine-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO3/c1-5-4-10-7(9(11)12)6(2)8(5)13-3/h4H,1-3H3,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YURTZWSYMDBSIA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C(=C1OC)C)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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